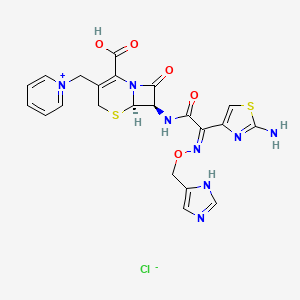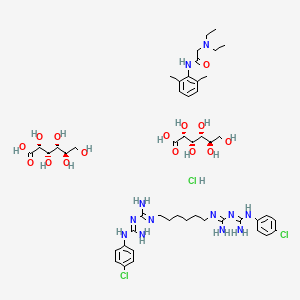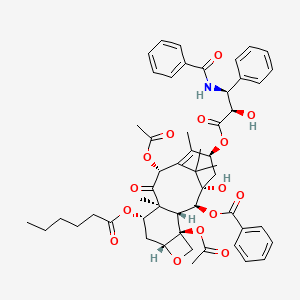
Septicine
Übersicht
Beschreibung
Septicine is a toxic amine resulting from bacterial proteolysis1. It is a biogenetic precursor of the alkaloid tylophorine and indolizidine alkaloid, which has potential as a cytotoxic (anticancer) agent1.
Synthesis Analysis
Septicine was isolated from the Borneo fig Ficus septica2. The synthesis of Septicine involves cyclizing the pyroglutamic acid-derived diazo ketone to the α-lactam, and combining that with the alkyne2. Another method involves the cycloaddition reaction of 1-pyrroline 1-oxide with 2,3-bis (3,4-dimethoxyphenyl)butadiene to give two stereoisomeric isoxazolidine derivatives, one of which was converted into Septicine by three-step reactions3.
Molecular Structure Analysis
The molecular formula of Septicine is C24H29NO44. It contains a total of 61 bonds; 32 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aliphatic), and 4 ethers (aromatic)5.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Septicine include cyclization, [2+2] cycloaddition, and condensation2. The cyclization of the pyroglutamic acid-derived diazo ketone to the α-lactam is a key step in the synthesis2.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activities
Septicine, a natural alkaloid found in Tylophora ovata, shows promising anti-inflammatory activities. In a study on lipopolysaccharide-stimulated murine macrophages, septicine significantly inhibited the production of inflammatory mediators such as nitric oxide, tumor necrosis factor-α, and interleukin-6. It also suppressed the expression of inducible nitric oxide synthase, suggesting its potential role in anti-inflammatory treatments (Park & Kim, 2011).
Interaction with Antibiotics
Septicine has been studied in the context of antibiotic therapy and its influence on the growth and pathogenesis of Candida albicans. The use of antibiotics, such as penicillin, has been associated with secondary infections by organisms like C. albicans. Theories suggest that antibiotics might directly stimulate the growth or virulence of C. albicans, with septicine playing a role in understanding these dynamics (Huppert, Macpherson, & Cazin, 1953).
Cancer Cell Line Inhibition
Investigations into the alkaloids of Tylophora ovata, including septicine, have shown in vitro anti-inflammatory activities and growth inhibition in various cancer cell lines. These findings are crucial for exploring potential cancer treatments, with septicine displaying a range of inhibitory effects on different cell lines (Lee et al., 2011).
Septicemia and Infection Research
Septicine has been implicated in studies related to septicaemia and bacterial infections. Research exploring the pathogenesis and treatment of septicaemia often includes analysis of various compounds and their interactions with pathogens. While specific studies on septicine's direct role in such contexts are limited, the broader research field provides insights into how it may influence or be influenced by infectious diseases (Rosenthal, 2002).
Zukünftige Richtungen
Please note that this information is based on the available search results and may not be comprehensive. For a more detailed analysis, further research and consultation with experts in the field would be recommended.
Eigenschaften
IUPAC Name |
(8aR)-6,7-bis(3,4-dimethoxyphenyl)-1,2,3,5,8,8a-hexahydroindolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-26-21-9-7-16(12-23(21)28-3)19-14-18-6-5-11-25(18)15-20(19)17-8-10-22(27-2)24(13-17)29-4/h7-10,12-13,18H,5-6,11,14-15H2,1-4H3/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMHNOVMTJDCLE-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(CN3CCCC3C2)C4=CC(=C(C=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C(CN3CCC[C@@H]3C2)C4=CC(=C(C=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444567 | |
| Record name | septicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Septicine | |
CAS RN |
42922-10-1 | |
| Record name | septicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Methyl-5-[4-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]butyl]-1,3-dioxane-2-carboxylic acid](/img/structure/B1245439.png)


